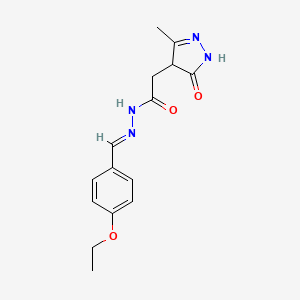
5-bromo-2-(cyclopentyloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(cyclopentyloxy)benzaldehyde is a chemical compound that belongs to the class of aldehydes. It is commonly used in scientific research for various purposes, including drug development, chemical synthesis, and biological assays.
Scientific Research Applications
5-bromo-2-(cyclopentyloxy)benzaldehyde has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in biological assays to study the mechanism of action of various enzymes and proteins. Additionally, it has been shown to have potential therapeutic effects for the treatment of various diseases, including cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 5-bromo-2-(cyclopentyloxy)benzaldehyde is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins, including histone deacetylases and protein kinases. This inhibition can lead to changes in gene expression and cellular signaling, which can ultimately result in therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease, which can lead to the prevention of cognitive decline.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-2-(cyclopentyloxy)benzaldehyde in lab experiments is its high purity and yield. Additionally, it is relatively easy to synthesize and can be obtained from commercial sources. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 5-bromo-2-(cyclopentyloxy)benzaldehyde. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Additionally, it may be useful to study its effects in combination with other drugs or therapies for the treatment of various diseases. Finally, it may be useful to explore its potential as a tool for studying the function of various enzymes and proteins in biological systems.
Conclusion:
In conclusion, this compound is a versatile chemical compound with a wide range of scientific research applications. Its synthesis method is relatively simple, and it has been shown to have potential therapeutic effects for the treatment of various diseases. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Future research directions include further investigation of its mechanism of action and its potential as a tool for studying biological systems.
Synthesis Methods
The synthesis of 5-bromo-2-(cyclopentyloxy)benzaldehyde involves the reaction of 5-bromo-2-hydroxybenzaldehyde with cyclopentanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions, and the product is obtained by simple extraction and purification. The yield of the product is typically high, and the purity can be improved by recrystallization.
properties
IUPAC Name |
5-bromo-2-cyclopentyloxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-5-6-12(9(7-10)8-14)15-11-3-1-2-4-11/h5-8,11H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDLZXOAUBPDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5731413.png)
![4-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5731417.png)

![N-[3-(acetylamino)phenyl]-3-phenylpropanamide](/img/structure/B5731421.png)
![5-(N-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5731428.png)

![N-(1-benzyl-4-piperidinyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5731453.png)
![ethyl 2-{[(2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5731454.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5731461.png)
![4-({2-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5731467.png)

![4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B5731477.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5731478.png)
